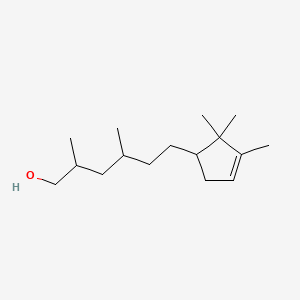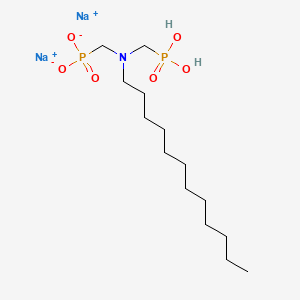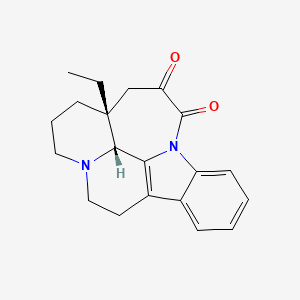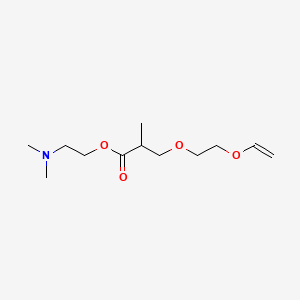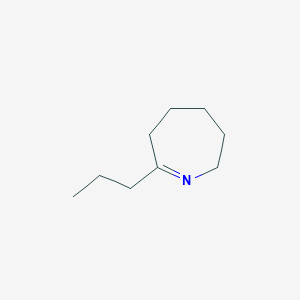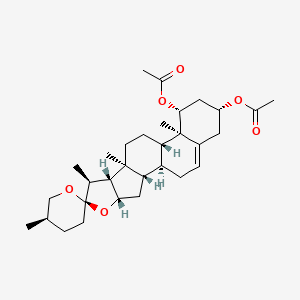
4-Iodophenylalanine i-124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodophenylalanine I-124 is a radiolabeled amino acid derivative of phenylalanine, where an iodine-124 isotope is substituted at the para position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylalanine I-124 typically involves the iodination of phenylalanine. One common method includes the use of iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is carried out under mild conditions to ensure the selective iodination at the para position .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials and stringent reaction controls to achieve high yields and radiochemical purity. The process often includes purification steps such as recrystallization or chromatography to remove any impurities and ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodophenylalanine I-124 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in the presence of a base.
Oxidation: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce complex organic molecules .
Applications De Recherche Scientifique
4-Iodophenylalanine I-124 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other radiolabeled compounds.
Biology: Employed in studies of amino acid transport and metabolism.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 4-Iodophenylalanine I-124 involves its uptake by amino acid transporters in cells. Once inside the cell, the compound can be incorporated into proteins or metabolized, allowing for imaging of metabolic processes. The iodine-124 isotope emits positrons, which can be detected by PET imaging to provide detailed information about the location and activity of the compound within the body .
Comparaison Avec Des Composés Similaires
4-Iodo-L-phenylalanine: Another iodinated derivative of phenylalanine with similar properties.
p-Iodo-L-phenylalanine: A positional isomer with the iodine atom at the para position.
p-Iodophenylalanine: A non-radiolabeled version of the compound
Uniqueness: 4-Iodophenylalanine I-124 is unique due to its radiolabeling with iodine-124, which provides both diagnostic and therapeutic capabilities. Its ability to be detected by PET imaging makes it a valuable tool in medical diagnostics, particularly for cancer imaging .
Propriétés
Numéro CAS |
937200-41-4 |
|---|---|
Formule moléculaire |
C9H10INO2 |
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-(124I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-3 |
Clé InChI |
PZNQZSRPDOEBMS-UVAZPYJASA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[124I] |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


